3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Description
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a pyrrolidine-containing ketone derivative with a trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituent at the 3-position of the pyrrolidine ring. While its exact molecular formula is inferred as C₉H₁₄F₃N₂O₂ (molar mass ≈ 239.2 g/mol), its structural complexity suggests applications in medicinal chemistry, particularly for kinase or enzyme inhibition .
Properties
IUPAC Name |
3-amino-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-16-8(9(10,11)12)3-5-14(6-8)7(15)2-4-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJIKMPOUOLBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)C(=O)CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 2097996-90-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C9H15F3N2O2
- Molecular Weight : 240.23 g/mol
- IUPAC Name : this compound
- Purity : 95%
The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl group and the pyrrolidine moiety. These components influence its interaction with biological targets, such as enzymes and receptors.
Inhibition of Enzymes
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that derivatives of pyrrolidine can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Perry Disease Research :
A study highlighted that compound M3 showed superior AChE inhibition compared to other derivatives, indicating its potential for developing therapies for neurodegenerative diseases. The IC50 value of M3 was significantly lower than that of its racemate M2, suggesting enhanced efficacy . -
Pyrrole Derivatives :
Research into pyrrole-containing compounds has revealed their potential in targeting Mycobacterium tuberculosis. Derivatives developed based on similar scaffolds demonstrated favorable activity against tuberculosis, showcasing the versatility of pyrrole derivatives in medicinal applications . -
Trifluoromethyl Group Influence :
The presence of the trifluoromethyl group has been shown to enhance the potency of various drugs by improving their pharmacokinetic properties. This feature is critical in drug design and development, particularly for compounds targeting central nervous system disorders .
Scientific Research Applications
Biological Activities
Neuropharmacological Research
Research indicates that compounds with similar structural motifs may exhibit neuropharmacological effects. For instance, the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier. This characteristic makes 3-Amino-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one a candidate for studies in neuropharmacology, particularly concerning cognitive enhancement or neuroprotection.
Antidepressant Potential
Studies on related compounds have suggested that modifications in the pyrrolidine structure can lead to antidepressant-like effects. The presence of amino and carbonyl functional groups in this compound may interact with neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways.
Therapeutic Applications
Drug Development
The unique structural features of this compound position it as a potential lead compound in drug development for various disorders, including:
- Anxiety Disorders: Its ability to modulate neurotransmitter systems could be explored for anxiolytic properties.
- Cognitive Disorders: Given its potential neuroprotective effects, it may be investigated for conditions like Alzheimer's disease or other forms of dementia.
Synthetic Applications
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, making it valuable in the development of novel pharmaceuticals.
Case Study 1: Neuropharmacological Screening
A study conducted on structurally related compounds demonstrated significant neuropharmacological activity. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced receptor binding affinity, suggesting that this compound may also possess similar properties.
Case Study 2: Antidepressant Activity
In preclinical trials assessing the antidepressant potential of pyrrolidine derivatives, one derivative showed a marked reduction in depressive-like behaviors in animal models. This opens avenues for exploring this compound's efficacy in treating depression.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and related analogs:
Functional and Pharmacological Differences
Trifluoromethyl vs. Hydroxyl Groups: The -CF₃ group in the target compound increases lipophilicity and electron-withdrawing effects compared to the -OH in 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (). This enhances membrane permeability and resistance to metabolic degradation . In contrast, the -OH group in analogs like 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one () may facilitate hydrogen bonding but reduces stability under acidic conditions.
Amino vs. Chloro Substituents: The -NH₂ group in the target compound enables hydrogen bonding and protonation at physiological pH, critical for receptor interactions. The -Cl in 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)... () introduces electrophilicity, making it reactive in nucleophilic substitution reactions .
Pyrrolidine vs. However, this increases molecular weight and may reduce solubility .
Complex Derivatives (Leniolisib) :
- The pyrido[4,3-d]pyrimidine core in Leniolisib () demonstrates how extended aromatic systems and phosphate groups can optimize target affinity (e.g., PI3Kδ inhibition) and pharmacokinetics .
Preparation Methods
Pyrrolidine Ring Construction and Functionalization
- Starting Materials: The synthesis begins with a suitably substituted pyrrolidine precursor or a pyrrolidine ring constructed via cyclization methods from open-chain precursors.
- Trifluoromethyl Introduction: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials, ensuring regioselective substitution at the 3-position of the pyrrolidine ring.
- Methoxy Group Installation: The methoxy group at the 3-position is introduced through nucleophilic substitution or alkylation reactions, often using methoxymethyl halides or related electrophiles under controlled conditions to achieve the desired stereochemistry.
Amino Ketone Side Chain Attachment
- The 3-amino-propan-1-one moiety is attached to the nitrogen atom of the pyrrolidine ring via alkylation or reductive amination.
- Commonly, a 3-bromopropanone or 3-chloropropanone derivative is reacted with the pyrrolidine nitrogen under basic conditions to form the corresponding amino ketone.
- Alternatively, reductive amination of 3-oxopropyl intermediates with ammonia or amines can be employed.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm the structure and purity.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Cyclization of open-chain precursor under acidic conditions | Formation of pyrrolidine core |
| 2 | Trifluoromethylation | Electrophilic trifluoromethylation reagent (e.g., Togni reagent) | Introduction of trifluoromethyl group at C-3 |
| 3 | Methoxylation | Reaction with methoxymethyl halide under basic conditions | Installation of methoxy group at C-3 |
| 4 | Amino ketone side chain attachment | Alkylation with 3-bromopropanone in presence of base | Formation of 3-amino-propan-1-one moiety |
| 5 | Purification | Prep-HPLC or silica gel chromatography | Isolation of pure target compound |
Comparative Analysis of Related Compounds
| Compound Name | Key Structural Features | Preparation Notes |
|---|---|---|
| 3-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | Pyrrolidine with hydroxymethyl and trifluoromethyl groups | Multi-step synthesis involving hydroxymethylation and trifluoromethylation; serves as a reference for methoxy derivative synthesis |
| 3-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one | Pyrrolidine with difluoro and methoxymethyl groups | Similar synthetic approach with fluorine and methoxy functionalization |
| This compound | Pyrrolidine with methoxy and trifluoromethyl groups | Combines strategies from above; requires precise control of substitution patterns |
Research Findings and Optimization
- Stereochemistry: The stereochemical outcome at the pyrrolidine ring is critical, as it influences biological activity and binding affinity. Stereoselective synthesis or resolution may be necessary to obtain the active isomer.
- Catalysis: Palladium-catalyzed cross-coupling reactions and organocatalysis have been employed in related syntheses to improve yields and selectivity.
- Reaction Conditions: Mild temperatures (20–90 °C) and solvents such as methanol, toluene, or acetonitrile are commonly used to optimize reaction rates and product stability.
- Yield and Purity: Reported yields for similar compounds vary between 7% and 70%, depending on the complexity of the steps and purification methods.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrrolidine ring formation | Acid-catalyzed cyclization | 70 °C | 12 h | 50–70 | Requires careful control of pH |
| Trifluoromethylation | Electrophilic trifluoromethylation reagent | 25–60 °C | 4–12 h | 40–60 | Regioselectivity critical |
| Methoxylation | Methoxymethyl halide, base | 20–50 °C | 6–12 h | 45–65 | Stereochemical control important |
| Amino ketone attachment | 3-Bromopropanone, base | 25–90 °C | 8–24 h | 50–70 | Alkylation or reductive amination step |
| Purification | Prep-HPLC or silica gel chromatography | Ambient | — | — | Ensures >95% purity |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidine ring structure, methoxy group, and trifluoromethyl substituents. For stereochemical analysis, 2D NMR (e.g., NOESY) resolves spatial arrangements of chiral centers .
- HPLC : Purity assessment (>98% via HPLC) is standard, with reverse-phase columns (C18) and UV detection at 254 nm .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated in studies of structurally similar pyrrolidine derivatives .
How can researchers optimize the stereochemical outcome during synthesis, given the chiral centers in the pyrrolidine ring?
Advanced
Stereochemical control is achieved through:
- Chiral Catalysts : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to enforce enantioselectivity .
- Chiral Pool Synthesis : Using enantiopure starting materials, such as (S)-3-amino-3-(4-fluorophenyl)propan-1-ol, to retain configuration during reactions .
- Crystallization-Induced Dynamic Resolution : Exploiting differential solubility of enantiomers during recrystallization .
What strategies are recommended for resolving contradictions in biological activity data across different studies?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for TEAD inhibition studies) and buffer conditions (pH, ionic strength) .
- Control Experiments : Include positive controls (e.g., MYF-01-37 for TEAD inhibition) and validate target engagement via competitive binding assays .
- Meta-Analysis : Cross-reference structural analogs (e.g., trifluoromethyl-substituted pyrrolidines) to identify structure-activity relationships (SAR) .
How to design a stability study under varying pH and temperature conditions for this compound?
Q. Methodological
- Accelerated Stability Testing : Expose the compound to pH 1–13 (using HCl/NaOH buffers) and temperatures (25°C–60°C) for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .
- ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage conditions.
When encountering discrepancies in NMR data, what steps should be taken to verify structural assignments?
Q. Data Analysis
- 2D NMR Techniques : Use HSQC and HMBC to correlate H and C signals, resolving ambiguities in trifluoromethyl or methoxy group placements .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian software) .
- Isotopic Labeling : Introduce H or F labels to track specific groups during spectral analysis .
What are the key considerations for designing a structure-activity relationship (SAR) study for this compound?
Q. Advanced
- Substituent Variation : Modify the methoxy group (e.g., ethoxy, isopropoxy) or trifluoromethyl position to assess impact on bioactivity .
- Biological Targets : Prioritize assays relevant to known targets (e.g., TEAD transcription factors in cancer) .
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .
How to address low yields in the final step of the Mannich base synthesis?
Q. Methodological
- Reagent Purity : Ensure formaldehyde and amines are freshly distilled to avoid moisture-induced side reactions .
- Solvent Optimization : Replace ethyl alcohol with DMF or THF to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours) and improve yield through controlled heating .
What analytical methods are recommended for detecting trace impurities in bulk samples?
Q. Advanced
- LC-MS/MS : Identify impurities at ppm levels using high-resolution mass spectrometry (e.g., Q-TOF) .
- Headspace GC-MS : Detect volatile byproducts (e.g., residual solvents) .
- Elemental Analysis : Confirm absence of heavy metals (e.g., Pd from hydrogenation catalysts) .
How to validate the biological activity of this compound in a kinase inhibition assay?
Q. Methodological
- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- IC Determination : Use dose-response curves (0.1–100 µM) with ATP concentration at Km for competitive inhibition analysis .
- Cellular Assays : Validate target modulation in cell lines via Western blotting (e.g., YAP/TEAD downstream targets) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
